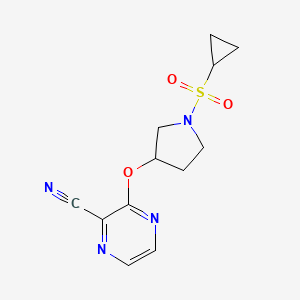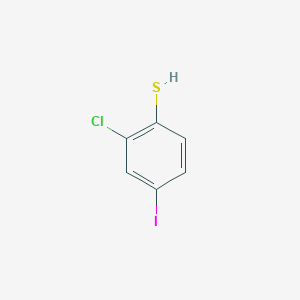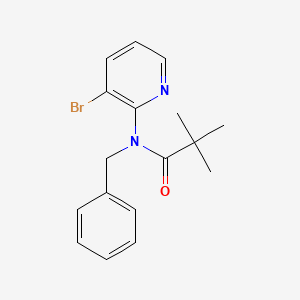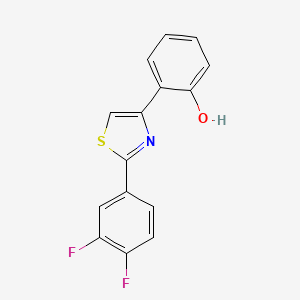![molecular formula C19H17BrClN3O2S B2947104 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide CAS No. 422287-85-2](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazolinone, which is a heterocyclic compound. It has a bromo group attached at the 6th position and an oxo group at the 4th position of the quinazolinone ring. Additionally, it has a sulfanylidene group at the 2nd position and a butanamide group attached at the 4th position. The butanamide group further has a (2-chlorophenyl)methyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a quinazolinone core, with various substituents at different positions. These include a bromo group, an oxo group, a sulfanylidene group, and a butanamide group with a (2-chlorophenyl)methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include its melting point, boiling point, density, molecular formula, and molecular weight .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[(2-chlorophenyl)methyl]butanamide, which is synthesized from 2-chlorobenzylamine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium hydroxide", "6-bromo-3-nitro-2-aminobenzoic acid", "2-chlorobenzylamine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetonitrile", "dimethylformamide", "triethylamine", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate", "hexanes", "ethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and heat to reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl ether and dry over magnesium sulfate.", "5. Recrystallize the product from hexanes to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[(2-chlorophenyl)methyl]butanamide:", "1. Dissolve 2-chlorobenzylamine in butyric anhydride and heat to reflux for 4 hours.", "2. Remove excess butyric anhydride under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Filter the product and wash with water.", "5. Recrystallize the product from methanol to obtain N-[(2-chlorophenyl)methyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[(2-chlorophenyl)methyl]butanamide in dimethylformamide.", "2. Add triethylamine and N,N'-dicyclohexylcarbodiimide and stir for 24 hours.", "3. Filter the product and wash with water.", "4. Recrystallize the product from ethyl acetate to obtain the final product, 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide." ] } | |
CAS番号 |
422287-85-2 |
分子式 |
C19H17BrClN3O2S |
分子量 |
466.78 |
IUPAC名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27) |
InChIキー |
IDBMMNSJGHWFEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)

![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)




![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)
![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)
![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)
